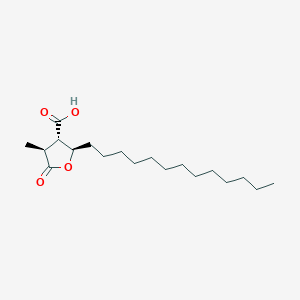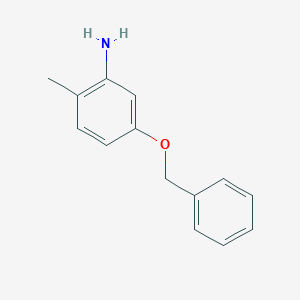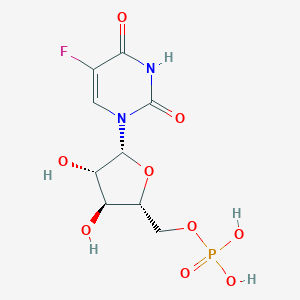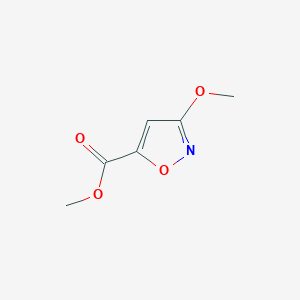
4,4-二甲基-3-己酮
描述
Synthesis Analysis
The synthesis of compounds related to 4,4-Dimethyl-3-hexanone can involve various strategies. For instance, the synthesis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was achieved and characterized by multiple spectroscopic techniques, indicating that similar ketones could potentially be synthesized and analyzed using comparable methods . Additionally, the synthesis of polylithiumorganic compounds, such as 3,4-dilithio-2,5-dimethyl-2,4-hexadiene, involves reactions with carbon-centered electrophiles, which could be a strategy for synthesizing related compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 4,4-Dimethyl-3-hexanone has been studied using various experimental and theoretical methods. For example, the molecular structure of 4-tert-butyl-5,5-dimethyl-1,3-hexadiene was investigated using gas-electron diffraction and ab initio calculations, which could be applied to study the structure of 4,4-Dimethyl-3-hexanone . The molecular structure of 3,4-dimethylenehexa-1,5-diene was determined in the gas phase by electron diffraction, suggesting that similar diene structures can be analyzed to understand their conformation .
Chemical Reactions Analysis
The reactivity of compounds structurally related to 4,4-Dimethyl-3-hexanone can be quite diverse. For instance, 2,5-dimethyl-2,4-hexadiene undergoes dimerization under Lewis acid catalysis, which could imply that 4,4-Dimethyl-3-hexanone may also participate in similar dimerization reactions . Additionally, the base-induced dimerization of 3,7a-dihydro-4,7a-dimethyl-5H-inden-5-one leads to the formation of complex hexacyclic systems, indicating that 4,4-Dimethyl-3-hexanone might also undergo interesting dimerization or polymerization reactions under the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4-Dimethyl-3-hexanone can be inferred from studies on related compounds. For example, the study of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones included mass spectrometry, infrared, and proton NMR spectroscopies, which are techniques that could be used to characterize the physical and chemical properties of 4,4-Dimethyl-3-hexanone . The effect of dimethyl substitution on the neurotoxicity of hexanedione derivatives also provides insights into the biological interactions and potential toxicity of similar compounds .
科学研究应用
催化合成和环境应用
聚甲醛二甲醚 (OME) 的催化合成聚甲醛二甲醚 (OME3–5) 是一种很有前途的含氧燃料,可以在柴油发动机中使用,对燃料系统进行最小的调整。与传统柴油相比,它们有助于显着减少有害废气排放。值得注意的是,由于没有 C-C 键,它们大大减少了烟灰的形成。目前的研究重点是通过采用更简单的反应物、更少的步骤和更少的能量来简化生产过程。重点是发现新的反应物、有效的催化剂和更简单的程序 (Baranowski, Bahmanpour, & Kröcher, 2017).
健康和生物研究
4,4-二甲基植物甾醇的健康益处最近的研究表明,在碳 4 原子上具有两个甲基的 4,4-二甲基植物甾醇对疾病预防具有多种有益作用。这些化合物在内源性大麻素系统 (ECS) 中特别有影响。该综述强调了 4,4-二甲基植物甾醇在疾病治疗和预防中的重要性,并呼吁进行更多研究以阐明它们与 ECS 的相互作用并为临床试验铺平道路 (Zhang et al., 2019).
替代燃料应用
压缩点火发动机中的二甲醚 (DME)二甲醚是压缩点火 (CI) 发动机的传统柴油燃料的有力替代品。它以其低排放的 NOx、HC 和 CO 而闻名,特别是它的燃烧由于其分子结构不产生烟灰。与传统柴油相比,DME 还展示出优异的雾化和蒸发特性。然而,使用 DME 需要修改喷射器设计、供油泵和高压喷射泵。需要更多的研究来提高其热值、发动机耐久性和减少 NOx 排放的方法 (Park & Lee, 2014).
二甲醚作为下一代燃料DME 越来越被视为下一代燃料,可以显着减少对石油的依赖。它以其在内燃 (IC) 发动机中的清洁燃烧而脱颖而出,提供低排放和高效率。研究表明,DME 在环境效益、能源利用效率和应用多功能性方面具有巨大的潜力。然而,需要解决与其生产、基础设施、运输和安全相关的挑战,才能充分发挥其作为替代燃料的潜力 (Semelsberger, Borup, & Greene, 2006).
安全和危害
4,4-Dimethyl-3-hexanone is classified as a flammable liquid (Category 2), and it’s harmful if swallowed (Acute toxicity, Oral Category 4) . It’s also harmful to aquatic life with long-lasting effects . It’s advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of fire, use CO2, dry chemical, or foam for extinction .
属性
IUPAC Name |
4,4-dimethylhexan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-7(9)8(3,4)6-2/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDJXYBDQSVPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173224 | |
| Record name | 3-Hexanone, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-3-hexanone | |
CAS RN |
19550-14-2 | |
| Record name | 4,4-Dimethyl-3-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexanone, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexanone, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 4,4-Dimethyl-3-hexanone in the Chenopodium album L. leaf extract?
A1: The identification of 4,4-Dimethyl-3-hexanone, alongside other compounds, in the Chenopodium album L. leaf extract provides insight into the chemical composition of the plant. [] This is important because the extract, particularly the n-hexane fraction containing 4,4-Dimethyl-3-hexanone, demonstrated antifungal activity against Aspergillus terreus. [] Further research is needed to determine if 4,4-Dimethyl-3-hexanone contributes to this antifungal activity directly or if its presence is indicative of other bioactive compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



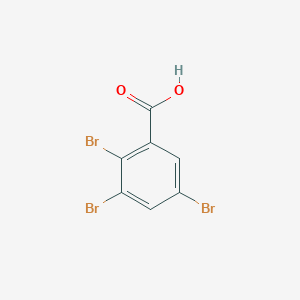

![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)

